![molecular formula C12H12N2O5 B1348698 (R)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid CAS No. 634614-25-8](/img/structure/B1348698.png)
(R)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid
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Description
(R)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid, also known as (R)-BOC-Imidazolidine-4-carboxylic acid, is an organic compound that has been studied for its potential uses in synthesizing pharmaceuticals, biochemicals, and other compounds. This compound has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Analytical Chemistry Applications
In analytical chemistry, one notable application involves the development of novel derivatization reagents bearing chiral 4-imidazolidinone, such as succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl, ethyl, and -phenyl-5-oxoimidazolidin-4-yl)acetates (CIMs), for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. These reagents are designed to discriminate primary amines from other compounds, offering enhanced enantioseparation and detection sensitivity for amino acids in complex matrices like miso (Sakamoto et al., 2021).
Organic Synthesis
In organic synthesis, this compound has been employed in the enantioselective insertion of α-diazoesters and α-diazoketones into O–H bonds of carboxylic acids using Rh2(OAc)4 and chiral guanidine. This process yields optically active α-acyloxy carbonyl compounds under mild conditions, showcasing high yields and good enantioselectivities (Tan et al., 2016).
Supramolecular Chemistry
Supramolecular chemistry research has also benefited from this chemical. Studies on binding interactions between 3-aryl-1,2,4-oxadiazol-5-ones and a trisimidazoline base have explored the use of bioisosteric replacements for carboxylic acids in forming non-covalent complexes. These findings elucidate the structural basis for the interaction and highlight the compound's potential in designing novel supramolecular architectures (Reichert et al., 2001).
properties
IUPAC Name |
(4R)-2-oxo-3-phenylmethoxycarbonylimidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c15-10(16)9-6-13-11(17)14(9)12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,15,16)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSUEIZKNBGWGN-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350826 |
Source
|
Record name | (4R)-3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid | |
CAS RN |
634614-25-8 |
Source
|
Record name | (4R)-3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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